molecular formula C10H6BrNO3 B1414151 Methyl 3-bromo-6-cyano-2-formylbenzoate CAS No. 1805407-39-9

Methyl 3-bromo-6-cyano-2-formylbenzoate

Cat. No.: B1414151
CAS No.: 1805407-39-9
M. Wt: 268.06 g/mol
InChI Key: VWQIWTKWGJPXFK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-cyano-2-formylbenzoate is a multifunctional benzoate ester intermediate of significant interest in advanced organic synthesis and pharmaceutical research. This compound features a bromine atom, a cyano group, and a formyl group attached to a benzoate ester core, making it a highly versatile building block for constructing complex molecular architectures . The strategic placement of these distinct functional groups on the aromatic ring allows for sequential and regioselective chemical transformations, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), nucleophilic substitutions, and condensation reactions . Its primary research value lies in its application as a key precursor in the synthesis of phthalide derivatives, a class of compounds with a broad spectrum of documented biological activities . Phthalides are recognized as important frameworks in medicinal chemistry, found in numerous biologically active natural products and several approved pharmaceutical drugs, such as the immunosuppressant mycophenolic acid and the anti-ischemic stroke drug n-butylphthalide (NBP) . Furthermore, structurally similar halogenated and cyanated benzoate esters are extensively utilized as critical intermediates in the development of potential therapeutic agents, including bifunctional compounds designed for targeted protein degradation, as highlighted in recent patent literature . As a sophisticated synthetic intermediate, it enables researchers to explore new chemical space and develop novel compounds for various scientific investigations. This product is intended for research purposes only and is not classified as a drug or medicine. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Strictly for use in vitro by qualified laboratory professionals. Any form of human or veterinary administration is prohibited by law .

Properties

IUPAC Name

methyl 3-bromo-6-cyano-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)9-6(4-12)2-3-8(11)7(9)5-13/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQIWTKWGJPXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C=O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 3-amino-6-bromo-2-methylbenzoate (CAS: 750586-06-2)

  • Molecular Formula: C₉H₁₀BrNO₂
  • Molecular Weight : ~244 g/mol
  • Substituents: Bromo (position 3), amino (-NH₂, position 6), and methyl (-CH₃, position 2).
  • Key Differences: The amino group (electron-donating) enhances electrophilic substitution reactivity compared to the cyano group (electron-withdrawing) in the target compound.

Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS: 1807191-86-1)

  • Molecular Formula : C₉H₈BrFO₂
  • Molecular Weight : 247.06 g/mol
  • Substituents : Bromo (position 6), fluoro (-F, position 3), and methyl (position 2).
  • Key Differences: Fluorine’s strong electronegativity increases the ring’s stability against oxidation but reduces nucleophilic attack compared to the formyl group in the target compound. The absence of a cyano group limits its utility in cyanation reactions .

Methyl 3-cyano-6-chloro-2-fluorobenzoate (CAS: 1805111-00-5)

  • Molecular Formula: C₉H₅ClFNO₂
  • Molecular Weight : ~213.45 g/mol
  • Substituents: Cyano (position 3), chloro (-Cl, position 6), and fluoro (position 2).
  • Key Differences : Chloro and fluoro substituents create a less reactive aromatic system compared to bromo and formyl groups. The lower molecular weight may correlate with higher volatility, as inferred from methyl ester data in gas chromatography studies .

Methyl 3-bromo-2-cyano-6-formylbenzoate (CAS: 1805592-42-0)

  • Molecular Formula: C₁₀H₆BrNO₃
  • Molecular Weight : 268.06 g/mol
  • Substituents: Bromo (position 3), cyano (position 2), and formyl (position 6).
  • Key Differences: This positional isomer of the target compound has swapped cyano and formyl group positions. The altered substitution pattern may influence regioselectivity in further reactions, such as directing electrophiles to different ring positions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Reactivity Insights
This compound C₁₀H₆BrNO₃ 268.06 Br (3), CN (6), CHO (2) High electrophilic deactivation; versatile in nucleophilic additions
Methyl 3-amino-6-bromo-2-methylbenzoate C₉H₁₀BrNO₂ ~244 Br (3), NH₂ (6), CH₃ (2) Enhanced electrophilic substitution due to -NH₂
Methyl 6-bromo-3-fluoro-2-methylbenzoate C₉H₈BrFO₂ 247.06 Br (6), F (3), CH₃ (2) Oxidative stability; limited nucleophilic reactivity
Methyl 3-cyano-6-chloro-2-fluorobenzoate C₉H₅ClFNO₂ ~213.45 CN (3), Cl (6), F (2) Lower reactivity due to -Cl/-F; higher volatility
Methyl 3-bromo-2-cyano-6-formylbenzoate C₁₀H₆BrNO₃ 268.06 Br (3), CN (2), CHO (6) Altered regioselectivity vs. target compound

Preparation Methods

Synthesis of Methyl 3-Bromo-5-Cyano-2-Formylbenzoate

For compounds like methyl 3-bromo-5-cyano-2-formylbenzoate, synthesis often starts from appropriate precursors. Industrial production can be optimized using continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times. Critical factors include temperature, pressure, and reagent concentrations.

Synthesis of Ethyl 3-Bromo-4-Cyano-2-Formylbenzoate

Ethyl 3-bromo-4-cyano-2-formylbenzoate is synthesized through a multi-step organic reaction process. Common synthetic routes involve solvents like dichloromethane and catalysts such as aluminum chloride to enhance reaction efficiency. Industrial settings may employ optimized batch reactions or continuous flow reactors to improve yield and purity.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct positioning of functional groups on the benzene ring is crucial.
  • Yield Optimization : Conditions such as temperature, solvent choice, and catalysts must be optimized to maximize yield and minimize byproducts.
  • Safety : Handling of hazardous reagents like bromine and cyanide requires appropriate safety measures.

Q & A

Q. What stability challenges arise under varying storage conditions?

  • Methodological Answer : Degradation studies (40°C/75% RH for 4 weeks) show 15% decomposition via aldehyde oxidation. Stabilization is achieved with antioxidant BHT (0.1% w/w) and amber vials under argon .

Q. How does this compound serve as a building block in multi-step syntheses?

  • Methodological Answer : It is a precursor for heterocycles (e.g., quinazolines via condensation with urea) and bioactive molecules (e.g., kinase inhibitors). Sequential Suzuki coupling and reductive amination are demonstrated in total synthesis .

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